Proteolytic Stability: β-Peptide Backbone vs. α-Peptide Backbone Under Multi-Protease Challenge
When incorporated into β-peptide chains, the β2-homotryptophan building block confers exceptional resistance to enzymatic degradation. In a direct head-to-head comparison, a series of 36 linear and cyclic β- and γ-peptides were exposed to 15 commercially available proteases including the human 20S proteasome, alongside an α-eicosapeptide control. Under conditions achieving complete cleavage of the all-α-peptide within 15 minutes, the β-peptides remained fully intact for at least 48 hours, representing a ≥192-fold enhancement in proteolytic half-life [1]. This stability arises from the backbone homologation intrinsic to β2-amino acids—the additional methylene unit prevents productive binding at the protease active site—and is a property that α-amino acids such as L-tryptophan cannot provide.
| Evidence Dimension | Proteolytic degradation half-life under multi-protease exposure |
|---|---|
| Target Compound Data | β-Peptides (incorporating β2- and β3-amino acid residues including β2-HTrp): stable for ≥48 h with no detectable cleavage |
| Comparator Or Baseline | α-Eicosapeptide (all-α-amino acid control): complete cleavage within 15 min |
| Quantified Difference | ≥192-fold longer stability (48 h vs. ≤0.25 h) |
| Conditions | 15 proteases (bacterial, fungal, eukaryotic origin) including human 20S proteasome, pronase, trypsin, chymotrypsin, elastase; pH 7.5, 37 °C; monitored by HPLC and MS |
Why This Matters
For research and industrial users developing peptide-based probes or therapeutics, this ≥192-fold stability advantage means β-peptides incorporating (R)-β2-HTrp resist rapid in vitro and in vivo degradation that renders α-peptide counterparts useless within minutes.
- [1] Frackenpohl, J.; Arvidsson, P. I.; Schreiber, J. V.; Seebach, D. The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. ChemBioChem 2001, 2 (6), 445–455. View Source
